Computed Lipophilicity (LogP) Differentiation vs. 5-Methoxy Analog
The computed LogP of (5-isopropoxypyridin-3-yl)boronic acid is –0.4514, compared to –1.23 for (5-methoxypyridin-3-yl)boronic acid, representing a ΔLogP of approximately +0.78 [1][2]. This increase in lipophilicity corresponds to a predicted ~6-fold higher octanol/water partition coefficient (LogP difference of 0.78 ≈ 10^0.78 = 6.03×), which has practical implications for organic-phase extraction efficiency during workup procedures, membrane permeability in cellular assays, and chromatographic retention behavior during purification [1][2].
| Evidence Dimension | Computed lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = –0.4514 |
| Comparator Or Baseline | (5-Methoxypyridin-3-yl)boronic acid: LogP = –1.23 |
| Quantified Difference | ΔLogP ≈ +0.78 (approx. 6× higher partition coefficient) |
| Conditions | Computed values from Molbase compound database; consistent with ACD/Labs or equivalent predictor algorithms |
Why This Matters
Higher lipophilicity directly affects organic-solvent extraction recovery and chromatographic purification efficiency, reducing process mass loss for procurement-scale synthesis planning.
- [1] Molbase. (2025). (5-Isopropoxypyridin-3-yl)boronic acid – Physicochemical Data (LogP: –0.4514, PSA: 62.58 Ų). Retrieved from https://qiye.molbase.cn/d11953/720462-1756190/ View Source
- [2] Molbase. (2025). 5-Methoxypyridine-3-boronic acid – Physicochemical Data (LogP: –1.23, PSA: 62.58 Ų). Retrieved from https://qiye.molbase.cn/d20990/18854337-56971761/ View Source
